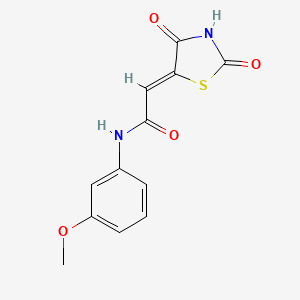

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-18-8-4-2-3-7(5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIWAKPOFPIRFL-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and wound healing. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀N₂O₃S

- Molecular Weight : 262.28 g/mol

- IUPAC Name : this compound

The structural features of this compound include a thiazolidine ring which is known for contributing to various biological activities including anti-cancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines:

- Study Findings : A study evaluated several thiazolidine derivatives for their antiproliferative activity against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Among these, certain derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like irinotecan, indicating promising anticancer efficacy .

Wound Healing Properties

The compound has also been investigated for its wound healing properties. In vitro assays have shown that thiazolidine derivatives can enhance fibroblast proliferation and migration, which are critical processes in wound healing:

- Mechanism of Action : The mechanism is believed to involve the modulation of growth factors and cytokines that promote tissue regeneration.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidine compounds is crucial for optimizing their biological activity. Key findings include:

- Phenyl Substituents : The presence of methoxy groups on the phenyl ring significantly enhances anticancer activity, likely due to increased hydrophobic interactions with cellular targets .

- Dioxo Group Influence : The dioxo functionality in the thiazolidine ring contributes to the compound's ability to interact with biomolecular targets effectively, enhancing its therapeutic potential .

Case Study 1: Antiproliferative Activity

A specific derivative of thiazolidine was tested against multiple cancer cell lines. The results indicated that it exhibited a high degree of selectivity and potency:

Case Study 2: Wound Healing Efficacy

In another study focusing on wound healing:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Migration (%) | 50% | 80% |

| Proliferation Rate | Low | High |

The treated group showed a significant increase in both cell migration and proliferation rates compared to the control group, suggesting enhanced wound healing capabilities attributed to the compound.

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

The target compound’s anticancer activity has been benchmarked against structurally related thiazolidinone derivatives. Key comparisons include:

- Key Findings :

- The target compound demonstrated superior activity against MCF-7 and A549 tumor cells compared to analogs with trimethoxyphenyl or thiadiazolyl substituents (e.g., IC50 values of 15.28 mg/mL and 12.7 mg/mL for a trimethoxyphenyl analog vs. lower values for the target compound) .

- The 3-trifluoromethylphenyl analog exhibited enhanced potency against MCF-7 cells, suggesting electron-withdrawing groups improve binding to hydrophobic pockets in cancer targets .

- Substitution with a 5-fluoroindole group (as in ) may shift selectivity toward hematological cancers (e.g., K562 leukemia), highlighting the role of aromatic heterocycles in target specificity.

Antioxidant and Anti-inflammatory Profiles

Thiazolidinone-acetamide hybrids with modified aryl groups show overlapping bioactivities:

- Key Insights :

- The 3-methoxyphenyl group in the target compound is structurally analogous to the o-methoxyphenyl group in compound 4k , which exhibits dual antioxidant and anti-inflammatory effects. This suggests the target compound may share similar activities, though experimental validation is needed .

- Nitro and benzothiazole substituents (e.g., 4n ) enhance radical scavenging, likely due to electron-deficient aromatic systems stabilizing reactive oxygen species .

Physicochemical and Pharmacokinetic Properties

Modifications to the thiazolidinone core and acetamide side chain influence solubility, bioavailability, and metabolic stability:

- Thiophene and fluoroindole substituents (e.g., ) improve solubility but may reduce metabolic stability due to enzymatic oxidation. The target compound’s 3-methoxyphenyl group balances moderate LogP (~2.5) and solubility, favoring oral bioavailability.

Q & A

Q. What are the optimal synthetic routes for (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(3-methoxyphenyl)acetamide, and how can reaction yields be improved?

The synthesis typically involves multi-step protocols, starting with condensation of a substituted benzaldehyde with thiazolidinedione, followed by coupling with 3-methoxyaniline derivatives. Key optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during condensation steps .

- Catalyst use : Palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) improves reduction efficiency in intermediate steps .

- Temperature control : Maintaining 60–80°C during cyclization minimizes side-product formation .

Purification via column chromatography or recrystallization in ethanol is critical for >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., Z-configuration at the thiazolidinone double bond) and confirms substitution patterns on the phenyl ring .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-N-C bending) validate the thiazolidinedione core .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) and detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Functional group substitution : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate receptor binding .

- Stereochemical analysis : Compare (2Z) vs. (2E) isomers using X-ray crystallography to determine conformational preferences in target binding pockets .

- In vitro testing : Screen derivatives against disease-relevant cell lines (e.g., MCF-7 for cancer) to correlate structural modifications with IC₅₀ values .

Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

- Standardize assay conditions : Control variables like serum concentration, incubation time, and cell passage number .

- Verify compound stability : Use HPLC to confirm no degradation occurs during assays .

- Orthogonal assays : Cross-validate results with enzymatic inhibition studies (e.g., kinase activity) or in vivo models (e.g., alloxan-induced diabetic rats) .

Q. What experimental design considerations are critical for in vivo toxicity and efficacy studies?

- Animal models : Use transgenic rodents or xenografts for disease-specific contexts (e.g., NOD/SCID mice for cancer) .

- Dosing regimen : Optimize bioavailability via intraperitoneal (IP) or oral administration, monitoring plasma half-life using LC-MS .

- Biomarker analysis : Measure liver/kidney function markers (ALT, creatinine) and tissue histopathology to assess toxicity .

Methodological Guidance

Q. What strategies improve solubility and stability for in vitro applications?

- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .

- pH adjustments : Buffered solutions (pH 7.4) prevent thiazolidinedione ring hydrolysis .

- Lyophilization : Store as a lyophilized powder at -80°C to extend shelf life .

Q. How can researchers validate target engagement in enzymatic assays?

- Kinetic studies : Measure Michaelis-Menten parameters (Km, Vmax) to quantify inhibition potency .

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled substrates) to confirm competitive vs. non-competitive inhibition .

- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to verify direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.